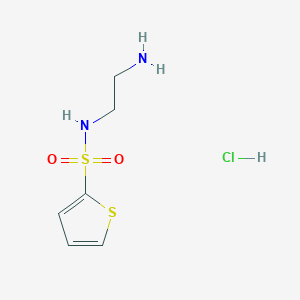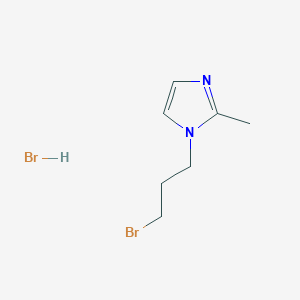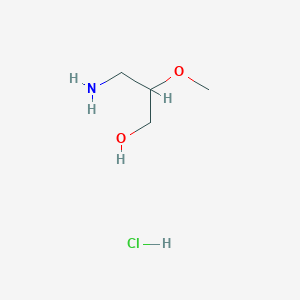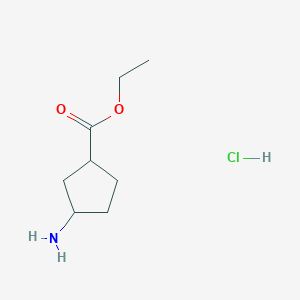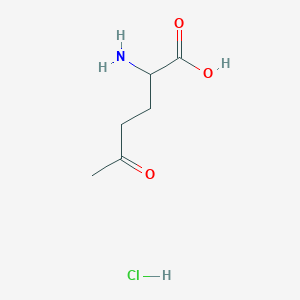
3-(Aminomethyl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminomethyl compounds are derivatives of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . They play a significant role in the pharmaceutical industry and are present in many classes of pharmaceuticals .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves reactions such as alkylation and acylation . For example, ammonia, primary amines, and secondary amines react rapidly with acid chlorides or acid anhydrides to form primary, secondary, and tertiary amides respectively .Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis
Amines undergo a variety of chemical reactions. For example, they can react with acid chlorides to form amides . They can also undergo the Hofmann elimination, a process that involves the conversion of an amine to an alkene .Physical And Chemical Properties Analysis
Physical properties of amines include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Heterocyclic Chemistry and Isomerization Studies
3-(Aminomethyl)-2-naphthol serves as a crucial intermediate in the synthesis of novel naphth[1,3]oxazino[2,3-a]isoquinoline derivatives. The reaction of 1-aminomethyl-2-naphthol with substituted 1-aminobenzyl-2-naphthols under specific conditions yields these derivatives, showcasing the dynamic behavior and stereochemistry of new heterocyclic ring systems. This unexpected dynamic process between two diastereomers in solution emphasizes the compound's significance in understanding the stereochemical and dynamic aspects of heterocyclic chemistry (Szatmári et al., 2013).
Pharmacological Evaluation
In pharmacological research, 3-(Aminomethyl)-2-naphthol derivatives have been synthesized for their significant antiamnesic activity. The study reveals that these derivatives, particularly those involving 2-naphthyloxy derivatives of N,N-substituted acetamides, exhibit dose-dependent antiamnesic effects, with certain compounds showing potent memory-enhancing potential comparable to known nootropic agents (Piplani et al., 2004).
Synthesis and Application in Organic Chemistry
The literature review and synthesis approaches over the past 20 years indicate that 3-(Aminomethyl)-2-naphthol is central to the aminomethylation of hydroxy derivatives of naphthalenes. These processes, including Mannich aminomethylation and Betti aminobenzylation, highlight the compound's versatility in organic synthesis, enabling the creation of aminomethylated derivatives with varied applications (Slitikov & Evdokimenkova, 2021).
Catalysis and Enantioselective Synthesis
3-(Aminomethyl)-2-naphthol has been utilized as a catalyst in the enantioselective ethylation of aryl aldehydes to secondary alcohols, demonstrating high enantioselectivities. This application underscores its role in advancing asymmetric synthesis techniques, offering a pathway to synthesize optically active compounds with high efficiency (Liu et al., 2001).
Safety and Hazards
Future Directions
The future directions of research on aminomethyl compounds are vast. For example, piperidine-containing compounds, which are a type of aminomethyl compound, have been used in the development of new 2D Dion–Jacobson perovskite compositions, suggesting potential future directions for improving the performance and device stability of perovskite solar cells .
properties
IUPAC Name |
3-(aminomethyl)naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H,7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMFDOKZEMMCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1378448.png)
![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)

![1,9-Dioxaspiro[5.5]undec-4-ylamine hydrochloride](/img/structure/B1378455.png)
![Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1378457.png)


